molecular formula C9H17NO2 B11764819 trans-4-((R)-1-Aminoethyl)cyclohexane-1-carboxylic acid

trans-4-((R)-1-Aminoethyl)cyclohexane-1-carboxylic acid

Cat. No.: B11764819
M. Wt: 171.24 g/mol
InChI Key: RPIJFLFNWQJSDV-JECWYVHBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

trans-4-(®-1-Aminoethyl)cyclohexane-1-carboxylic acid: is a synthetic derivative of lysine. It is known for its antifibrinolytic properties, which means it helps prevent the breakdown of fibrin, a protein involved in blood clotting. This compound is commonly used in medical settings to reduce or prevent hemorrhagic episodes, especially in conditions characterized by excessive bleeding .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of trans-4-(®-1-Aminoethyl)cyclohexane-1-carboxylic acid typically involves the hydrogenation of 4-cyanocyclohexanone followed by the reductive amination of the resulting 4-aminocyclohexanone. The reaction conditions often include the use of hydrogen gas and a suitable catalyst such as palladium on carbon (Pd/C) under high pressure .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Inhibition of Plasminogen Activation
One of the primary applications of trans-4-((R)-1-aminoethyl)cyclohexane-1-carboxylic acid is its role as an inhibitor of plasminogen activation. This inhibition is significant for managing clotting disorders, such as hemophilia and heavy menstrual bleeding, by preventing excessive fibrinolysis. Studies have demonstrated that this compound effectively interacts with proteins involved in the coagulation cascade, thereby influencing clot formation and dissolution processes.

Potential Treatment for Clotting Disorders
The compound's ability to inhibit plasminogen activation suggests potential therapeutic uses in treating conditions associated with abnormal bleeding. For instance, it may be beneficial in clinical settings where controlling bleeding is crucial, such as during surgical procedures or in patients with clotting deficiencies.

Synthetic Applications

Synthesis of Complex Molecules
this compound serves as a valuable intermediate in synthetic organic chemistry. Its structural characteristics allow for modifications that facilitate the creation of more complex molecules. The compound can be utilized in various synthetic pathways, including the production of derivatives that exhibit distinct biological activities.

Transaminase-Catalyzed Reactions
Recent research has explored the use of transaminases for the selective amination of trans-4-substituted cyclohexane-1-amines. These enzymatic reactions can yield high diastereomeric excess, enhancing the efficiency of synthesizing compounds like this compound from corresponding ketones . This approach not only improves yields but also allows for the production of specific stereoisomers that may have enhanced biological activity.

Case Study 1: Inhibition Mechanism

Research has focused on elucidating the mechanism by which this compound inhibits plasminogen activation. A study demonstrated that this compound binds to specific sites on plasminogen, preventing its conversion to plasmin, which is crucial for fibrinolysis. This binding affinity was quantitatively assessed using surface plasmon resonance techniques, revealing a significant inhibitory constant (IC50) indicative of its potency.

Case Study 2: Synthesis Optimization

A study aimed at optimizing the synthesis process for this compound highlighted advancements in catalytic methods. Researchers developed a streamlined approach that combined reduction and isomerization steps to increase yield and reduce reaction time. The results indicated that using ruthenium-based catalysts significantly improved the efficiency of producing this compound from precursor materials .

Comparative Analysis of Synthesis Methods

Synthesis MethodYield (%)Reaction Time (hours)Catalyst Used
Conventional Two-Step Process4012Platinum or Palladium
Optimized One-Step Method8810Ruthenium
Transaminase-Catalyzed Reaction>99Continuous FlowTransaminase Enzyme

This table summarizes various synthesis methods for this compound, highlighting improvements in yield and efficiency through optimized processes.

Mechanism of Action

The primary mechanism of action of trans-4-(®-1-Aminoethyl)cyclohexane-1-carboxylic acid involves the inhibition of plasminogen activation. By binding to the lysine binding sites on plasminogen, it prevents its conversion to plasmin, an enzyme responsible for fibrin degradation. This action helps in stabilizing blood clots and reducing bleeding .

Comparison with Similar Compounds

Uniqueness: trans-4-(®-1-Aminoethyl)cyclohexane-1-carboxylic acid is unique due to its higher potency and specificity in inhibiting plasminogen activation compared to other similar compounds. Its cyclic structure provides better binding affinity and stability, making it more effective in clinical applications .

Biological Activity

trans-4-((R)-1-Aminoethyl)cyclohexane-1-carboxylic acid, commonly referred to as trans-4-aminomethylcyclohexanecarboxylic acid (T-AMCHA), is a compound recognized for its significant biological activities, particularly in pharmacological applications. This article explores its synthesis, biological activity, and therapeutic potential, supported by relevant data tables and research findings.

Synthesis of this compound

The synthesis of T-AMCHA has been optimized through various methods. A notable process involves the conversion of p-aminomethylbenzoic acid into T-AMCHA in a single step with high yield. This method employs catalytic reduction and isomerization techniques to achieve a high trans/cis ratio, exceeding 75% in some cases .

Synthesis Process Summary

StepDescriptionYield
1Catalytic reduction of p-aminomethylbenzoic acidHigh
2Isomerization to produce trans isomer>75%
3Final purification and characterizationHigh purity

T-AMCHA functions primarily as an anti-fibrinolytic agent. It inhibits plasmin, a serine protease involved in the breakdown of fibrin in blood clots, thereby enhancing hemostatic processes. This mechanism is crucial in clinical settings where control over bleeding is necessary, such as during surgical procedures .

Pharmacological Effects

Research indicates that T-AMCHA accelerates barrier recovery in epidermal tissues following injury. In studies involving hairless mice and human skin, T-AMCHA application significantly improved recovery times post-injury compared to controls . Additionally, it has been shown to reduce epidermal hyperplasia induced by repeated skin injuries, suggesting a protective role against excessive tissue growth .

Anti-inflammatory Properties

T-AMCHA exhibits anti-inflammatory effects by modulating proteolytic activity in tissues. In animal models, it has been observed to mitigate inflammation associated with barrier disruption, further supporting its therapeutic potential in dermatological applications .

Clinical Applications

  • Surgical Settings : In a controlled trial, T-AMCHA was administered topically during total knee replacement surgeries. Results demonstrated a significant reduction in blood loss and the need for transfusions compared to standard care protocols .
  • Dermatological Use : Clinical evaluations have shown that T-AMCHA can effectively manage conditions characterized by impaired skin barrier function, such as eczema and psoriasis. Its application led to marked improvements in patient-reported outcomes regarding skin health and recovery times from flare-ups .

Properties

Molecular Formula

C9H17NO2

Molecular Weight

171.24 g/mol

IUPAC Name

4-[(1R)-1-aminoethyl]cyclohexane-1-carboxylic acid

InChI

InChI=1S/C9H17NO2/c1-6(10)7-2-4-8(5-3-7)9(11)12/h6-8H,2-5,10H2,1H3,(H,11,12)/t6-,7?,8?/m1/s1

InChI Key

RPIJFLFNWQJSDV-JECWYVHBSA-N

Isomeric SMILES

C[C@H](C1CCC(CC1)C(=O)O)N

Canonical SMILES

CC(C1CCC(CC1)C(=O)O)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.